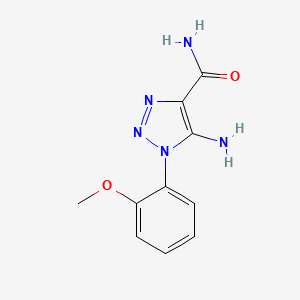

5-amino-1-(2-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

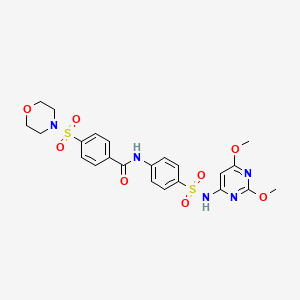

The compound “5-amino-1-(2-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide” is a member of the class of pyrimidines that is pyrimidine substituted by at least one amino group and its derivatives .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a reaction of equimolar equivalents of 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carbohydrazide and indoline-2,3-dione in boiling ethanol for 4 hours under acidic conditions gave a related compound in 88% yield . Another method involves the cyclo-condensation of substituted benzaldehydes, malononitrile, and phenyl hydrazine .Molecular Structure Analysis

While specific structural data for “this compound” is not available, related compounds have been characterized using NMR spectroscopy and single-crystal X-ray diffraction .Chemical Reactions Analysis

The compound “this compound” likely participates in reactions similar to those of other 1,2,3-triazoles. These include reactions with aryl azides and substituted nitriles containing an active methylene group, as well as reactions with diazo compounds and carbodiimides .Wissenschaftliche Forschungsanwendungen

Antimicrobial and Anticancer Activities

Triazole derivatives have been extensively studied for their antimicrobial properties. For example, Bektaş et al. (2007) synthesized novel 1,2,4-triazole derivatives and evaluated their antimicrobial activities, finding some compounds to possess good to moderate activities against test microorganisms (Bektaş et al., 2007). Similarly, Hassan et al. (2014) focused on the synthesis and cytotoxicity of new 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives, establishing their in vitro efficacy against Ehrlich Ascites Carcinoma (EAC) cells (Hassan et al., 2014).

Corrosion Inhibition

Another application area is in the field of corrosion inhibition. Bentiss et al. (2009) demonstrated that triazole compounds could significantly inhibit the corrosion of mild steel in a hydrochloric acid medium, achieving inhibition efficiencies up to 98% at certain concentrations (Bentiss et al., 2009).

Synthesis and Chemical Properties

Ferrini et al. (2015) explored the synthesis of triazole-based scaffolds for peptidomimetics or biologically active compounds, highlighting the chemical versatility and potential applications of triazole derivatives in drug development and chemical biology (Ferrini et al., 2015).

Solid-Phase Synthesis

Albericio and Bárány (2009) investigated solid-phase synthesis techniques using triazole compounds, demonstrating their utility in the efficient synthesis of complex peptides under mild conditions (Albericio & Bárány, 2009).

Wirkmechanismus

While the specific mechanism of action for “5-amino-1-(2-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide” is not available, related compounds have been evaluated for their urease inhibitor activities. The molecular docking simulation was performed using AutoDock4 by docking all synthesized compounds and standard inhibitors into the crystal structure of Jack bean urease .

Zukünftige Richtungen

The synthesis and study of “5-amino-1-(2-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide” and related compounds is an active area of research. Future directions may include the development of more efficient synthetic methods, further characterization of the compound’s properties, and evaluation of its potential biological activities .

Eigenschaften

IUPAC Name |

5-amino-1-(2-methoxyphenyl)triazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N5O2/c1-17-7-5-3-2-4-6(7)15-9(11)8(10(12)16)13-14-15/h2-5H,11H2,1H3,(H2,12,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTNBVEAZSBFDGI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1N2C(=C(N=N2)C(=O)N)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 4-[4-[[4-(3-nitrophenyl)-1,3-thiazol-2-yl]carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate](/img/structure/B2966574.png)

![N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(2,5-dimethylphenyl)-4H-1,2,4-triazol-3-yl)methyl)-1-naphthamide](/img/structure/B2966580.png)

![[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-(5-phenyltriazolidin-4-yl)methanone](/img/structure/B2966582.png)

![N-(3-chloro-4-methoxyphenyl)-2-[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide](/img/structure/B2966583.png)

![N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2966586.png)